Product packaging for Methyl octadec-6-en-10-ynoate(Cat. No.:CAS No. 62203-95-6)

Methyl octadec-6-en-10-ynoate

Cat. No.: B14537888
CAS No.: 62203-95-6
M. Wt: 292.5 g/mol
InChI Key: PFFMVOZALITPAL-UHFFFAOYSA-N
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Description

Methyl octadec-6-en-10-ynoate is a high-purity fatty acid methyl ester (FAME) characterized by an unusual structure featuring both an unsaturation and a triple bond. This complex alkyl chain makes it a compound of significant interest in specialized research areas. In lipidomics and analytical chemistry, it may serve as a novel standard or reference material for the gas chromatography (GC) and mass spectrometry (MS) analysis of complex lipid mixtures, helping to identify unknown or unusual fatty acid species . Furthermore, its unique structure presents opportunities in synthetic organic chemistry as a potential intermediate or building block for the synthesis of more complex, biologically active molecules or novel polymers . Researchers also value such tailored fatty acid esters for investigating structure-activity relationships in lipid biochemistry, such as how specific unsaturation patterns affect membrane fluidity or enzyme specificity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B14537888 Methyl octadec-6-en-10-ynoate CAS No. 62203-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62203-95-6

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-6-en-10-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-8,11-12,15-18H2,1-2H3

InChI Key

PFFMVOZALITPAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCC=CCCCCC(=O)OC

Origin of Product

United States

Ii. Nomenclature and Stereochemical Characterization of Methyl Octadec 6 En 10 Ynoate

Systematic IUPAC Nomenclature for Methyl Octadec-6-en-10-ynoate

The name "this compound" is constructed according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a unique and descriptive name for its chemical structure.

The breakdown of the name is as follows:

Methyl : This initial term indicates the presence of a methyl group (-CH₃) forming an ester with the carboxyl group of the main carbon chain.

octadec- : This root signifies a continuous chain of 18 carbon atoms.

-6-en- : This part of the name denotes a carbon-carbon double bond (an alkene moiety). The number '6' specifies that this double bond is located between the 6th and 7th carbon atoms of the main chain.

-10-yn- : This infix indicates a carbon-carbon triple bond (an alkyne moiety). The number '10' places this triple bond between the 10th and 11th carbon atoms.

-oate : This suffix identifies the compound as an ester, a derivative of a carboxylic acid.

In molecules containing both a double and a triple bond, the chain is numbered to give the first point of unsaturation (either the double or triple bond) the lowest possible number. The "-en" suffix is cited before the "-yne" suffix in the final name. ucalgary.calibretexts.orgopenstax.org The numbering of the carbon chain begins from the carbon atom of the ester group.

Analysis of Positional Isomerism in Octadecenoic and Octadecynoic Methyl Esters

Positional isomerism occurs in molecules that have the same molecular formula and the same functional groups but differ in the location of these functional groups along the carbon skeleton. In the context of fatty acid methyl esters, this primarily relates to the position of the double or triple bonds.

Octadecenoic Methyl Esters: These are 18-carbon methyl esters containing one double bond. The position of this double bond can vary, leading to a wide range of positional isomers, each with potentially distinct physical and chemical properties. For instance, methyl (Z)-octadec-6-enoate (methyl petroselinate) has its double bond at the C-6 position, whereas methyl oleate has the double bond at the C-9 position. pschemicals.comnist.govtcichemicals.com Research has identified numerous positional isomers of octadecenoic acid in nature, such as those with the double bond at the 7, 8, 9, 10, 11, and 12 positions. nih.gov

Octadecynoic Methyl Esters: Similarly, octadecynoic methyl esters are 18-carbon methyl esters that contain one triple bond. The location of this alkyne functional group can also vary, resulting in different positional isomers.

Below is a table showcasing examples of positional isomers for both octadecenoic and octadecynoic methyl esters.

Compound NameMolecular FormulaPosition of Unsaturation
Methyl (Z)-octadec-6-enoateC₁₉H₃₆O₂C=C at C6
Methyl (E)-octadec-10-enoateC₁₉H₃₆O₂C=C at C10
Methyl (E)-octadec-2-enoateC₁₉H₃₆O₂C=C at C2
Methyl 9-octadecynoateC₁₉H₃₄O₂C≡C at C9
Methyl 17-octadecynoateC₁₉H₃₄O₂C≡C at C17

Stereochemical Considerations: Geometric Isomerism (E/Z) of the Olefinic Moiety

The presence of a double bond at the C-6 position in this compound introduces the possibility of geometric isomerism. This type of isomerism arises because the rotation around a carbon-carbon double bond is restricted. This leads to two possible spatial arrangements of the substituents attached to the double-bond carbons, known as E and Z isomers.

The assignment of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules: openochem.orgmyheplus.comlibretexts.orgwikipedia.orgaklectures.com

Each atom directly attached to the double-bond carbons is assigned a priority based on its atomic number. Higher atomic numbers receive higher priority.

If the atoms are identical, the process moves to the next atoms along the chain until a point of difference is found.

If the two highest-priority groups (one on each carbon of the double bond) are on the same side of the double bond, the isomer is designated Z (from the German zusammen, meaning together).

If the two highest-priority groups are on opposite sides of the double bond, the isomer is designated E (from the German entgegen, meaning opposite).

For this compound, the priorities of the groups attached to the C-6 and C-7 carbons are assigned as follows:

Carbon AtomAttached Group 1Priority of Group 1Attached Group 2Priority of Group 2
C-6-C₅H₁₁ (pentyl group)High-H (hydrogen)Low
C-7-C₄H₄-COOCH₃ (chain with alkyne and ester)High-H (hydrogen)Low

Analysis:

At Carbon 6: The pentyl group (-CH₂-CH₂-CH₂-CH₂-CH₃) has a higher priority than the hydrogen atom because carbon has a higher atomic number than hydrogen.

At Carbon 7: The substituent leading to the rest of the molecule (-CH₂-CH₂-C≡C-...) has a higher priority than the hydrogen atom.

Therefore, the two geometric isomers of this compound would be:

(Z)-Methyl octadec-6-en-10-ynoate : Where the pentyl group on C-6 and the rest of the carbon chain on C-7 are on the same side of the double bond.

(E)-Methyl octadec-6-en-10-ynoate : Where the pentyl group on C-6 and the rest of the carbon chain on C-7 are on opposite sides of the double bond.

Iii. Advanced Synthetic Methodologies for Methyl Octadec 6 En 10 Ynoate and Analogous Structures

Targeted Chemical Synthesis Approaches

Targeted synthesis provides precise control over the molecular architecture, allowing for the specific placement of functional groups. The construction of an enyne fatty acid methyl ester involves a sequence of reactions to build the carbon backbone and introduce the requisite unsaturations and the terminal ester group.

The core challenge in synthesizing a molecule like Methyl octadec-6-en-10-ynoate lies in the controlled formation of the C-C double and triple bonds at specific locations (C6 and C10, respectively). A common retrosynthetic approach would involve disconnecting the molecule into smaller, more readily available fragments. This is typically achieved through C-C bond-forming reactions, such as cross-coupling.

Key strategies include:

Sequential Coupling: Building the carbon chain step-by-step using reactions like the Sonogashira coupling to introduce the alkyne moiety and the Wittig reaction or Horner-Wadsworth-Emmons olefination to form the alkene. For instance, a fragment containing the terminal alkyne could be coupled with a vinyl halide, or an aldehyde-containing fragment could be reacted with a suitable ylide.

Use of Bifunctional Building Blocks: Employing starting materials that already contain one of the required functional groups. For example, a long-chain ω-alkynoic acid could be coupled with a fragment that introduces the alkene functionality.

Enzyme-Catalyzed Reactions: The biosynthesis of some natural products involves fatty acid desaturases that can introduce double and even triple bonds into fatty acid chains. While not a purely chemical synthesis, understanding these pathways can inspire synthetic routes. rsc.org The discovery of fatty acid acetylenases, which catalyze alkyne formation, highlights a potential bio-inspired approach. rsc.org

The precise stereochemistry of the alkene (Z or E) can be controlled by the choice of reaction conditions. For example, the Lindlar reduction of an alkyne precursor can selectively yield a Z-alkene, a common feature in natural fatty acids.

Once the desired carbon backbone of the precursor, octadec-6-en-10-ynoic acid, is assembled, the final step is often the conversion of the terminal carboxylic acid to its methyl ester. This transformation is a fundamental reaction in lipid chemistry. wikipedia.org

Common methods for this esterification include:

Fischer-Speier Esterification: This classic method involves refluxing the fatty acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is equilibrium-driven, and using a large excess of methanol ensures a high yield of the methyl ester. wikipedia.org

Diazomethane: For small-scale or sensitive substrates, diazomethane (CH₂N₂) provides a quantitative and rapid conversion at room temperature without the need for acid catalysts. However, its toxicity and explosive nature limit its use to laboratory scales.

Transesterification: If the fatty acid is initially in the form of a different ester (e.g., as part of a triglyceride from a natural oil), it can be converted to the methyl ester via transesterification with methanol, typically using a base catalyst like sodium methoxide. wikipedia.orgresearchgate.net

The product, a Fatty Acid Methyl Ester (FAME), is often more volatile and less polar than the corresponding carboxylic acid, which facilitates its purification and analysis, for instance by gas chromatography.

The presence of both an alkene and an alkyne in this compound offers multiple sites for further chemical modification. The ability to selectively react with one functional group while leaving the other intact is crucial for creating diverse analogues. Such chemo-selective reactions depend on the subtle differences in reactivity between the double and triple bonds. rsc.orgrsc.org

Key derivatization routes include:

Selective Reduction: The alkyne can be selectively reduced to a Z-alkene using catalysts like Lindlar's catalyst or to an E-alkene via a dissolving metal reduction (e.g., Na/NH₃). The alkene can be reduced to an alkane using standard hydrogenation catalysts like Pd/C, often under conditions that would also reduce the alkyne.

Copper-Catalyzed Functionalization: Copper catalysis has emerged as a powerful tool for the functionalization of enynes. rsc.orgrsc.orgresearchgate.net Depending on the catalyst system and reagents, functional groups can be added across either the alkene (ene-pathway) or the alkyne (yne-pathway), leading to a wide array of diene, allene, or propargylic products. rsc.org

Cyclization Reactions: Transition-metal catalysts can promote the cycloisomerization of enynes to form various cyclic compounds, including functionalized cyclopropanes. nih.gov

Click Chemistry: The terminal alkyne is particularly useful for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the covalent attachment of various molecular tags or fragments. rsc.org

The interplay between reaction conditions, catalysts, and the substrate's electronic properties determines the outcome of these functionalization reactions. rsc.org

Olefin Metathesis Applications in Unsaturated Fatty Ester Chemistry

Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds, offering an efficient and green chemistry approach to modify the carbon chains of unsaturated fatty esters. rsc.orgias.ac.in This methodology is particularly valuable for utilizing renewable feedstocks like vegetable oils to produce high-value chemicals. nih.govifpenergiesnouvelles.fr

Cross-metathesis (CM) involves the reaction between two different olefins. In the context of fatty acid chemistry, an unsaturated FAME can be reacted with another olefin to produce new, valuable molecules. This method is highly effective for modifying chain length and introducing new functional groups. ias.ac.in

For example, the CM of a long-chain unsaturated ester with a short-chain, functionalized olefin can create bifunctional products that are precursors for polymers or specialty chemicals. ifpenergiesnouvelles.frrsc.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity and functional group tolerance. nih.govacs.org High conversions (>90%) and selectivities (>98%) can be achieved even with low catalyst loadings under mild conditions. nih.govacs.org

Table 1: Representative Cross-Metathesis (CM) Reactions of Unsaturated Fatty Acid Methyl Esters (FAMEs)
FAME SubstrateCM PartnerCatalyst (Loading)ConditionsConversion/YieldReference
Methyl OleateEugenolGrubbs 2nd Gen. (0.1 mol%)50°C, 2-propanol>90% Conversion nih.govacs.org
Methyl OleateAcrylonitrileHoveyda-Grubbs Type (5 mol%)100°C, Toluene88% Yield ifpenergiesnouvelles.fr
Unsaturated FAME-derived CarbamateMethyl AcrylateNot specifiedNot specifiedEffective for monomer synthesis rsc.org

Self-metathesis (SM) occurs when a single type of olefin reacts with itself. For an unsaturated FAME like methyl oleate, SM produces a long-chain unsaturated di-ester and a symmetrical internal alkene. ias.ac.inrsc.org This reaction is a highly effective route to α,ω-difunctionalized compounds, which are valuable monomers for producing long-chain polyesters and other polymers. rsc.org The reaction is an equilibrium process; however, it can be driven to completion by removing one of the products, such as a volatile alkene byproduct, from the reaction mixture. rsc.orgrsc.org

Ethenolysis is a specific type of cross-metathesis where an internal olefin is reacted with ethylene (B1197577) to cleave the double bond. rsc.org This process is a green and atom-economical method for shortening the carbon chains of fatty acids. For instance, the ethenolysis of methyl oleate yields two valuable C10 products: 1-decene and methyl 9-decenoate. rsc.orgifpenergiesnouvelles.fr These shorter-chain terminal olefins and functionalized esters are important intermediates in the chemical industry. rsc.org The reaction can be forced to completion by using an excess of ethylene, which also helps to suppress competing self-metathesis reactions. rsc.org

Table 2: Examples of Self-Metathesis and Ethenolysis of Unsaturated FAMEs
Reaction TypeFAME SubstrateKey ProductsCatalystSignificanceReference
Self-MetathesisMethyl OleateDimethyl-9-octadecenedioate & 9-OctadeceneGrubbs 2nd Gen.Synthesis of C18-diesters for polymers ias.ac.inrsc.org
Self-MetathesisFAMEs from Linseed OilC18-diesters & Volatile dienesGrubbs 2nd Gen. (0.1 mol%)High conversion driven by volatile byproduct removal rsc.orgrsc.org
EthenolysisMethyl Oleate1-Decene & Methyl 9-decenoateRuthenium-Indenylidene ComplexEfficient production of C10 terminal olefins rsc.orgifpenergiesnouvelles.fr

Ring-Closing Metathesis (RCM) in the Synthesis of Cyclic Derivatives

Ring-closing metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of unsaturated cyclic compounds. wikipedia.org Specifically, ring-closing enyne metathesis (RCEYM) is a powerful subclass of this reaction that enables the formation of cyclic structures containing a 1,3-diene moiety from an acyclic precursor bearing both an alkene and an alkyne. nih.govrsc.org This methodology is highly applicable to the synthesis of cyclic derivatives from molecules structurally similar to this compound.

The fundamental mechanism of enyne metathesis involves the reaction of a metal carbene catalyst with the alkyne, forming a metallacyclobutene intermediate. This intermediate then rearranges to a new metal vinylcarbene, which subsequently reacts with the tethered alkene via an intramolecular [2+2] cycloaddition to form another metallacyclobutane. A final cycloelimination step yields the cyclic 1,3-diene product and regenerates a metal carbene species, allowing the catalytic cycle to continue. nih.gov

This reaction is particularly valuable for creating five- to nine-membered carbo- and heterocycles. nih.gov The resulting cyclic diene is a versatile synthetic intermediate that can be further functionalized, for example, through Diels-Alder reactions. url.edu While challenges such as controlling selectivity in dienyne substrates can arise, various strategies have been developed to direct the reaction pathway, including the use of steric hindrance and electronic variations in the substrate. nih.gov

Development and Utilization of Advanced Catalytic Systems (e.g., Ruthenium-Carbene Catalysts)

The advancement of enyne metathesis is intrinsically linked to the development of highly efficient and functional-group-tolerant catalysts. Ruthenium-carbene complexes, often referred to as Grubbs catalysts, have been central to the widespread application of this reaction. nih.gov

The first-generation Grubbs catalyst (e.g., 1b in some literature) demonstrated the feasibility of ruthenium-catalyzed enyne RCM. nih.gov However, the breakthrough came with the advent of second-generation catalysts (e.g., 1g ), which incorporate an N-heterocyclic carbene (NHC) ligand. These catalysts exhibit significantly higher activity and stability, enabling metathesis reactions on more challenging and sterically hindered substrates under milder conditions. nih.govrsc.org

Ene-yne cross-metathesis (EYCM), a related intermolecular reaction, has been successfully applied to unsaturated fatty acid esters using these advanced ruthenium catalysts. beilstein-journals.org This demonstrates the compatibility of these catalytic systems with the functional groups present in long-chain esters. The choice of catalyst and reaction conditions can influence the regio- and stereoselectivity of the resulting conjugated diene product. researchgate.net For instance, the metathesis of enynes with ethylene, catalyzed by second-generation Grubbs catalysts, provides a highly selective route to conjugated dienes with two terminal methylene groups. beilstein-journals.org

Below is a table summarizing key ruthenium catalysts used in enyne metathesis and their typical applications.

Catalyst GenerationCommon NameKey Structural FeatureTypical Applications in Enyne Metathesis
First Generation Grubbs' Catalyst IBis(tricyclohexylphosphine)Initial studies of RCM and EYCM on simple substrates.
Second Generation Grubbs' Catalyst IIOne phosphine replaced by an NHC ligandHigher activity for RCM and EYCM, improved tolerance for functional groups, synthesis of complex heterocycles and natural products. nih.gov
Second Generation Hoveyda-Grubbs' Catalyst IIChelating isopropoxystyrene ligandHigh stability and initiation control, efficient in challenging RCM reactions. rsc.org

Enzymatic and Biocatalytic Synthetic Pathways

While the direct enzymatic synthesis of an enyne fatty acid like this compound is not extensively documented, biocatalytic methods are widely employed for the modification of structurally similar unsaturated fatty acids. These enzymatic processes offer advantages of high selectivity, mild reaction conditions, and environmental sustainability compared to traditional chemical methods. researchgate.netredalyc.org

Lipases are the most prominent class of enzymes used in lipid modification. ocl-journal.org They can catalyze a variety of transformations on fatty acids and their esters, including hydrolysis, esterification, and transesterification. biocatalysts.com These reactions are fundamental for producing structured lipids, where specific fatty acids are incorporated into a glycerol backbone, or for synthesizing novel fatty acid esters. researchgate.netocl-journal.org

For instance, lipases can be used for the selective hydrolysis of triglycerides to liberate free fatty acids. biocatalysts.com Furthermore, enzymatic esterification is a common method for producing fatty acid esters. wur.nl Lipase-catalyzed synthesis of sugar fatty acid esters, for example, has been demonstrated to be highly effective, showcasing the utility of enzymes in creating complex derivatives from fatty acid feedstocks. mdpi.commdpi.com

The application of these biocatalytic principles to enyne-containing fatty acids or their precursors could provide pathways for their synthesis or modification. An enzymatic approach could potentially offer regio- or stereoselectivity that is difficult to achieve through conventional chemistry. Research in this area focuses on discovering novel enzymes or engineering existing ones to accommodate the unique structures of functionalized fatty acids. researchgate.net

Iv. Comprehensive Analytical and Spectroscopic Characterization of Methyl Octadec 6 En 10 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl octadec-6-en-10-ynoate, providing detailed information about the local electronic environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its chemical environment. For this compound, the spectrum would exhibit several key signals corresponding to the different types of protons in the molecule.

Methyl Ester Protons (-COOCH₃): A sharp singlet peak is expected around δ 3.6-3.7 ppm, characteristic of the methyl ester group.

Olefinic Protons (-CH=CH-): The protons at the C6 double bond would appear as multiplets in the range of δ 5.3-5.6 ppm. The coupling constants (J-values) between these protons would be indicative of the double bond's stereochemistry (cis or trans).

Allylic and Propargylic Protons: The methylene protons adjacent to the double bond (at C5 and C8) and the triple bond (at C9 and C12) would be deshielded compared to simple alkyl protons, with expected chemical shifts between δ 2.0 and 2.5 ppm.

Aliphatic Chain Protons (-CH₂-): The bulk of the methylene protons in the saturated portions of the carbon chain would produce a complex series of overlapping signals, typically around δ 1.2-1.6 ppm.

Terminal Methyl Protons (-CH₃): The protons of the terminal methyl group at C18 would appear as a triplet at approximately δ 0.9 ppm, coupled to the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Terminal -CH₃ (C18) ~ 0.9 Triplet
Aliphatic -(CH₂)n- ~ 1.2 - 1.6 Multiplet
Allylic/Propargylic -CH₂- ~ 2.0 - 2.5 Multiplet
Olefinic -CH=CH- (C6, C7) ~ 5.3 - 5.6 Multiplet

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, with a characteristic peak expected around δ 174 ppm.

Alkynyl Carbons (-C≡C-): The two carbons of the triple bond at C10 and C11 would resonate in the region of δ 80-90 ppm.

Olefinic Carbons (-C=C-): The carbons of the double bond at C6 and C7 would appear in the δ 120-135 ppm range.

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group would show a signal around δ 51 ppm.

Aliphatic and Terminal Carbons: The remaining methylene carbons of the aliphatic chain would produce signals between δ 22 and 35 ppm, while the terminal methyl carbon (C18) would be the most shielded, appearing around δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Terminal -CH₃ (C18) ~ 14
Aliphatic -(CH₂)n- ~ 22 - 35
Ester -OCH₃ ~ 51
Alkynyl -C≡C- (C10, C11) ~ 80 - 90
Olefinic -C=C- (C6, C7) ~ 120 - 135

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the entire fatty acid chain, for example, by correlating the olefinic protons to their neighboring allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals (from ¹H NMR) to the carbon signals (from ¹³C NMR), such as matching the olefinic proton signals to the olefinic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While specific GC-MS data for this compound is not documented in the searched sources, the analysis of similar fatty acid methyl esters (FAMEs) provides a clear indication of the expected results ijpras.comthepharmajournal.com. The compound would first be separated from other components on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, it would be ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The mass spectrum of a related compound, 9-octadecenoic acid methyl ester, shows a molecular ion peak at m/z 296, corresponding to its molecular weight researchgate.net. The molecular formula for this compound is C₁₉H₃₂O₂, giving it a molecular weight of 292.46 g/mol . Its mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 292.

Common fragmentation patterns for FAMEs include the loss of a methoxy group (-OCH₃) leading to an [M-31]⁺ fragment, and a prominent peak resulting from McLafferty rearrangement at m/z 74. Other fragments would arise from cleavages along the aliphatic chain, particularly at positions allylic or propargylic to the unsaturated bonds, providing clues to their location.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z Value Identity
292 Molecular Ion (M⁺)
261 [M - 31]⁺ (Loss of ∙OCH₃)

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact elemental formula of a molecule. For this compound, HRMS would be used to confirm its elemental composition as C₁₉H₃₂O₂. The theoretical monoisotopic mass of this compound can be calculated with high accuracy. This precise mass measurement provides unequivocal confirmation of the molecular formula, distinguishing it from other compounds that might have the same nominal mass.

Table 4: Calculated High-Resolution Mass Data for this compound

Molecular Formula Theoretical Monoisotopic Mass (Da)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for the structural elucidation of this compound by providing direct information about the presence of its key functional groups.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique spectral fingerprint. For this compound, the IR spectrum is characterized by absorption bands corresponding to its ester, alkene, and alkyne functionalities. The natural and synthetic methyl esters of crepenynic acid have been shown to have identical infrared spectra rsc.org.

The analysis of fatty acid methyl esters (FAMEs) by IR spectroscopy is a common technique used to identify features such as cis and trans isomers spectra-analysis.com. The key to this analysis is the identification of characteristic absorption bands that correspond to specific vibrational modes of the functional groups present in the molecule.

Below is a table summarizing the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)Stretching1745–1735Strong
C-O (Ester)Stretching1250–1170Strong
C=C (cis-Alkene)C-H Stretching3010–3000Medium
C=C Stretching1660–1640Medium to Weak
=C-H Bending (out-of-plane)730–665Strong, Broad
C≡C (Alkyne)C≡C Stretching2260–2100Weak to Medium
≡C-H StretchingNot Applicable (disubstituted)Not Applicable
C-H (Alkyl)Stretching2960–2850Strong
Bending1470–1450Medium

Data compiled from general spectroscopic principles for fatty acid methyl esters. researchgate.netresearchgate.net

The strong absorption band anticipated around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the methyl ester group researchgate.netresearchgate.net. The presence of a cis-double bond is typically confirmed by a medium intensity C-H stretching vibration just above 3000 cm⁻¹ and a characteristic out-of-plane bending vibration around 700 cm⁻¹ spectra-analysis.com. The disubstituted alkyne C≡C stretching vibration is expected to appear as a weak to medium band in the 2260–2100 cm⁻¹ region. The precise position and intensity of these bands can provide valuable structural information and confirm the identity of the compound.

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity, including the resolution of potential isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acid methyl esters (FAMEs), offering high resolution and sensitivity. researchgate.netscielo.br Reversed-phase HPLC, in particular, is well-suited for the separation of FAMEs based on their relative hydrophobicity. nih.govresearchgate.net While gas chromatography is a predominant technique for fatty acid analysis, HPLC is important for applications like geometrical isomer separation hplc.eu.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. A C18 column is commonly used for the separation of FAMEs hplc.eu. The mobile phase often consists of a mixture of acetonitrile and water, or methanol and water, and can be run under isocratic or gradient conditions to achieve optimal separation researchgate.netscielo.br. Detection is commonly performed using a UV detector, typically at a low wavelength such as 205 nm, where the ester carbonyl group absorbs scielo.br.

A study on unusual fatty acid methyl esters utilized reversed-phase HPLC with an acetonitrile mobile phase to separate various FAMEs, including crepenynic acid methyl ester nih.govresearchgate.net. This underscores the suitability of this technique for the analysis of the target compound.

Below is a table outlining a typical set of HPLC parameters for the analysis of this compound.

Parameter Condition
Column Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at 205 nm
Column Temperature 30 °C
Injection Volume 10 µL

These are representative conditions and may require optimization for specific applications.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring reaction progress, assessing sample purity, and determining appropriate conditions for column chromatography. For the analysis of this compound, TLC on silica gel plates is a standard approach nih.gov.

The separation on silica gel, a polar stationary phase, is based on the polarity of the compounds. A nonpolar mobile phase, typically a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate, is used to elute the compounds up the plate. The less polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds will have a stronger interaction with the silica gel and exhibit lower Rf values. Methyl esters are generally less polar than their corresponding carboxylic acids researchgate.net.

Visualization of the separated spots on the TLC plate can be achieved by various methods, including staining with iodine vapor, potassium permanganate solution, or charring with a sulfuric acid solution followed by heating nih.gov.

The table below provides a general TLC system for the analysis of this compound.

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Diethyl Ether (e.g., 90:10 v/v)
Visualization Iodine vapor or potassium permanganate stain
Expected Rf 0.4 - 0.6 (highly dependent on exact mobile phase composition)

The Rf value is an estimate and will vary with the specific chromatographic conditions.

V. Natural Occurrence and Biosynthetic Considerations of Methyl Octadec 6 En 10 Ynoate

Identification in Lipid Extracts from Biological Sources (e.g., Plants, Algae, Microorganisms)

Fatty acids with combined double and triple bonds are predominantly found in certain families of plants, as well as in some fungi and marine organisms. nih.govresearchgate.net These compounds, often referred to as polyacetylenes, are typically derived from common fatty acids like oleic acid. While Methyl octadec-6-en-10-ynoate itself is not extensively documented, numerous structurally related acetylenic fatty acids have been isolated and identified.

For instance, crepenynic acid (octadec-9-en-12-ynoic acid) is a well-known acetylenic fatty acid found in the seed oils of various plant species. Other examples of naturally occurring acetylenic acids include tariric acid and stearolic acid. nih.gov The identification of such compounds typically involves the extraction of lipids from the biological source, followed by derivatization to form methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Advanced techniques like HPLC/APCI-MS2 can also be employed for the structural characterization of unusual fatty acid methyl esters containing double and triple bonds. nih.gov

The presence of fatty acid methyl esters can be a natural occurrence in some organisms, including the green microalga Chlamydomonas reinhardtii, where FAMEs and fatty acid ethyl esters (FAEEs) have been identified in cellular oil extracts prior to any transesterification process. researchgate.net

Below is a table of representative naturally occurring acetylenic fatty acids, highlighting their structural similarities to this compound.

Common NameSystematic NameMolecular FormulaNatural Sources
Crepenynic acid(9Z)-Octadec-9-en-12-ynoic acidC18H30O2Seed oils of various plants
Stearolic acidOctadec-9-ynoic acidC18H32O2Seed oils of Santalaceae family
Tariric acidOctadec-6-ynoic acidC18H32O2Seed oil of Picramnia tariri
Santalbic acid(9E)-Octadec-9-en-11-ynoic acidC18H30O2Seed oils of Santalaceae and Olacaceae families

Proposed Biosynthetic Pathways Leading to Long-Chain Unsaturated Fatty Acid Methyl Esters with Multiple Unsaturation Sites

The biosynthesis of long-chain unsaturated fatty acids with both double and triple bonds originates from the de novo synthesis of saturated fatty acids. nih.govaocs.orgaocs.orgyoutube.com In plants, this process primarily occurs in the plastids, yielding palmitic acid (16:0) and stearic acid (18:0). nih.govresearchgate.net Stearic acid is then desaturated to form oleic acid (18:1Δ9), a key precursor for a wide array of polyunsaturated fatty acids. nih.govnih.gov

The introduction of further unsaturation, including the formation of triple bonds, is catalyzed by a class of enzymes known as fatty acid desaturases (FADs). nih.gov Some functionally diverse FAD2 enzymes are capable of introducing not only double bonds but also triple bonds (acetylenic bonds) through further modification of the fatty acid chain. researchgate.net These reactions typically occur while the fatty acid is esterified to a glycerolipid, such as phosphatidylcholine (PC), within the endoplasmic reticulum. nih.govnih.gov

The proposed biosynthetic pathway leading to a molecule like this compound would likely involve the following key steps:

De novo synthesis of stearoyl-ACP in the plastid.

Desaturation to form oleoyl-ACP by a soluble stearoyl-ACP desaturase.

Hydrolysis and export of oleic acid to the cytoplasm and activation to oleoyl-CoA.

Incorporation into phosphatidylcholine (PC) in the endoplasmic reticulum.

Sequential modifications by membrane-bound desaturases to introduce the triple bond at the 10-position and the double bond at the 6-position. The order of these introductions can vary.

Release of the modified fatty acid from PC.

Methylation to form the final methyl ester product, which may occur via enzymatic or non-enzymatic processes.

The enzymes responsible for creating the acetylenic bond are often related to the common fatty acid desaturases but possess unique catalytic capabilities. researchgate.net

Ecological and Chemodiversity Context of Naturally Occurring Alkyne- and Alkene-Containing Lipids

The structural diversity of fatty acids in nature, including those with alkyne and alkene functionalities, is vast and reflects a wide range of ecological roles. Polyacetylenic lipids are often recognized for their significant biological activities, which contribute to the producing organism's survival and interaction with its environment. researchgate.netnih.gov

Many polyacetylenes exhibit potent antimicrobial, antifungal, and insecticidal properties. researchgate.net This suggests a primary role in chemical defense against pathogens and herbivores. For example, falcarinol and related C17 polyacetylenes found in plants of the Apiaceae and Araliaceae families are known for their antifungal activity. nih.govdntb.gov.ua The presence of these compounds can deter feeding by insects and prevent microbial infections.

The chemodiversity of these lipids is also a subject of interest in the context of allelopathy, where plants release chemicals that inhibit the growth of neighboring plants. researchgate.net The production of such specialized metabolites is a key component of an organism's chemical arsenal and contributes to the complexity of ecological interactions within an ecosystem.

In some microorganisms, the profile of fatty acid methyl esters can be so distinct that it serves as a "microbial fingerprint" for identification and source tracking. mdpi.com While the specific ecological role of this compound is not defined, its structure as a polyacetylenic fatty acid methyl ester places it within a class of compounds with established importance in chemical ecology and defense.

Vi. Chemical Reactivity and Mechanistic Studies of Methyl Octadec 6 En 10 Ynoate

Reactivity of the Olefinic Moiety

The carbon-carbon double bond at the 6-position of Methyl octadec-6-en-10-ynoate is susceptible to a variety of addition reactions characteristic of alkenes.

The olefinic moiety can be selectively oxidized to form an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo subsequent ring-opening reactions. nih.govresearchgate.net

The epoxide ring is strained and therefore susceptible to nucleophilic attack, which can be catalyzed by either acid or base. youtube.com Under acidic conditions, the epoxide oxygen is protonated, making the ring more reactive towards even weak nucleophiles. The nucleophile will then attack the more substituted carbon of the epoxide. In contrast, under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. youtube.com These ring-opening reactions result in the formation of vicinal difunctionalized products, such as diols (from hydrolysis), amino alcohols (from aminolysis), or halo-alcohols (from hydrohalogenation).

Table 1: Representative Epoxidation and Ring-Opening Reactions

Reaction Reagent(s) Product Type
Epoxidation Peroxy acid (e.g., m-CPBA) Epoxide
Acid-catalyzed ring-opening H₃O⁺ Diol
Base-catalyzed ring-opening RO⁻ Alkoxy-alcohol

The selective hydrogenation of the double bond in the presence of the triple bond is a challenging transformation. Typically, alkynes are more readily hydrogenated than alkenes. libretexts.orglibretexts.org Complete hydrogenation of this compound using catalysts like platinum or palladium on carbon would reduce both the double and triple bonds to the corresponding saturated alkane. libretexts.org

Achieving selective hydrogenation of the olefin would require a catalyst that shows a strong preference for the alkene over the alkyne. While Lindlar's catalyst is well-known for the selective hydrogenation of alkynes to cis-alkenes, its application for the selective hydrogenation of an alkene in an enyne system is not as common. nih.gov Therefore, specific catalytic systems would need to be developed and optimized to achieve this transformation.

The double bond readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). In the case of hydrohalogenation, the addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon atom. wikipedia.orgkhanacademy.orgyoutube.com

Halogenation proceeds via a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition, leading to a vicinal dihalide. The reactivity of the double bond towards electrophiles is generally higher than that of the triple bond. libretexts.orgbrainkart.com

Table 2: Electrophilic Addition Reactions of the Olefinic Moiety

Reaction Reagent Regioselectivity Product
Hydrohalogenation HBr Markovnikov 7-Bromo-methyl octadec-10-ynoate

Reactivity of the Acetylenic Moiety

The carbon-carbon triple bond at the 10-position imparts its own unique reactivity to the molecule.

The hydration of the acetylenic moiety can be achieved in the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst. youtube.comyoutube.com The reaction proceeds via the formation of an enol intermediate, where a hydroxyl group is attached to one of the carbons of the former triple bond. This enol is unstable and rapidly tautomerizes to the more stable keto form. youtube.comchemistrysteps.comdoubtnut.com For an internal alkyne like the one in this compound, hydration can lead to a mixture of two isomeric ketones if the substitution pattern around the alkyne is not symmetrical.

Table 3: Hydration of the Acetylenic Moiety

Reagents Intermediate Final Product

The acetylenic moiety can participate in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. wikipedia.orgnih.gov This reaction can be performed thermally, but it often requires high temperatures and may produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.orgorganic-chemistry.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a significant improvement. organic-chemistry.orglibretexts.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions. nih.govorganic-chemistry.org Alternatively, ruthenium catalysts can be employed to selectively produce the 1,5-disubstituted triazole regioisomer. wikipedia.orgorganic-chemistry.orgmdpi.com

Table 4: Azide-Alkyne Cycloaddition Reactions

Catalyst Regioselectivity Product
None (Thermal) Mixture of 1,4- and 1,5-isomers 1,4- and 1,5-disubstituted triazoles
Copper(I) 1,4-disubstituted 1,4-disubstituted triazole

Selective Reduction to Alkenes (E- or Z-stereoisomers) or Alkanes

The selective reduction of the carbon-carbon triple bond in this compound to either an alkene or a fully saturated alkane is a critical transformation. The stereochemical outcome of the alkene formation (E- or Z-isomer) is highly dependent on the choice of catalyst and reaction conditions.

Catalytic Hydrogenation:

Lindlar's Catalyst: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a standard method for the stereoselective reduction of alkynes to cis-(Z)-alkenes. The catalyst's reduced activity prevents over-reduction to the alkane.

Nickel-Boride (P-1 and P-2 Catalysts): These catalysts also facilitate the syn-addition of hydrogen, leading predominantly to the Z-alkene.

Palladium on Barium Sulfate: This is another catalyst system used for the selective conversion of alkynes to Z-alkenes.

Dissolving Metal Reduction:

Sodium or Lithium in Liquid Ammonia: This method is employed for the stereoselective reduction of alkynes to trans-(E)-alkenes. The mechanism involves the formation of a radical anion intermediate, which is protonated by the ammonia solvent.

Complete Reduction to Alkanes:

Palladium on Carbon (Pd/C): Catalytic hydrogenation with a more active catalyst like palladium on carbon, typically under a hydrogen atmosphere, will result in the complete reduction of both the alkyne and the alkene functionalities to the corresponding alkane, methyl octadecanoate.

Table 1: Selective Reduction Conditions for the Alkyne Moiety

Desired ProductReagents and ConditionsStereoselectivity
(Z)-Methyl octadec-6,10-dienoateH₂, Lindlar's CatalystHigh Z-selectivity
(E)-Methyl octadec-6,10-dienoateNa or Li, NH₃ (l)High E-selectivity
Methyl octadecanoateH₂, Pd/CNot applicable

Transformations Involving the Ester Functionality (e.g., Hydrolysis, Transesterification)

The methyl ester group in this compound can undergo several common transformations, such as hydrolysis and transesterification, without affecting the unsaturated carbon-carbon bonds under appropriate conditions.

Hydrolysis:

Acid-Catalyzed Hydrolysis: Treatment with an aqueous acid (e.g., H₂SO₄, HCl) and heat will hydrolyze the ester to the corresponding carboxylic acid, octadec-6-en-10-ynoic acid, and methanol. This reaction is reversible.

Base-Mediated Saponification: The use of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible formation of the carboxylate salt. Subsequent acidification will yield the free carboxylic acid. This method is generally preferred for its irreversibility and high yields.

Transesterification:

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Using an excess of a different alcohol (e.g., ethanol, propanol) with an acid catalyst (e.g., H₂SO₄) will shift the equilibrium towards the formation of the new ester.

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as an alkoxide corresponding to the new alcohol, can also be used. This reaction is typically faster than the acid-catalyzed version.

Chemo- and Regioselectivity in Multi-functional Compound Reactions

The presence of three distinct functional groups (alkene, alkyne, and ester) in this compound makes chemo- and regioselectivity crucial considerations in its reactions. The relative reactivity of these groups dictates the outcome of a given transformation.

Electrophilic Addition: In reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), the alkyne is generally more reactive than the alkene towards many electrophiles, though this can be reagent-dependent. The initial addition can often be controlled to occur selectively at the triple bond. The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen adds to the carbon with the most hydrogens.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) will cleave both the double and triple bonds. However, under carefully controlled conditions, it is sometimes possible to achieve selective oxidation of one functionality over the other.

Metathesis Reactions: Enyne metathesis, a powerful tool in organic synthesis, involves the reaction of the alkene and alkyne moieties, typically catalyzed by ruthenium or molybdenum carbene complexes. The specific outcome of the metathesis reaction would depend on whether it is an intramolecular or intermolecular process.

Reactions Involving the Ester: The ester group is generally unreactive under conditions used for many alkene and alkyne modifications, such as catalytic hydrogenation with Lindlar's catalyst or dissolving metal reductions. However, reactions requiring harsh acidic or basic conditions can affect the ester functionality.

Vii. Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Monomers from Methyl Octadec-6-en-10-ynoate

The inherent chemical functionalities of this compound—a cis-double bond, a triple bond, and an ester group—make it a versatile precursor for the synthesis of specialized monomers. Through targeted chemical transformations, the molecule can be tailored to meet the specific requirements of various polymerization techniques.

One approach involves modifying the ester functionality. Transesterification or amidation reactions can introduce different chemical groups, such as longer alkyl chains, hydroxyl groups, or amine functionalities. For instance, reduction of the methyl ester to the corresponding alcohol would yield octadec-6-en-10-yn-1-ol, a monomer suitable for condensation polymerization to form polyesters or polyurethanes.

Another strategy focuses on the unsaturated C-C bonds. The double bond can undergo epoxidation to introduce an oxirane ring, a reactive group suitable for cationic polymerization. dss.go.th The alkyne group is a prime candidate for "click" chemistry reactions, such as the thiol-yne reaction, which can be used to introduce diol or polyol functionalities by reacting with thiol-alcohols like 2-mercaptoethanol. rsc.org This creates polyol monomers that are valuable in polyurethane synthesis. rsc.org These derivatization pathways allow for the creation of a library of monomers from a single bio-based feedstock, each designed for a specific polymer architecture and property profile.

Table 1: Potential Monomer Derivatives from this compound and Their Applications

Derivative Name Synthetic Transformation Reactive Groups Potential Polymerization Route
Octadec-6-en-10-ynoic acid Hydrolysis Carboxylic acid, alkene, alkyne Condensation Polymerization
Octadec-6-en-10-yn-1-ol Ester Reduction Hydroxyl, alkene, alkyne Polycondensation (e.g., with diacids)
Methyl 6,7-epoxyoctadec-10-ynoate Epoxidation of alkene Epoxide, alkyne, ester Cationic Ring-Opening Polymerization

**7.2. Polymerization Studies Utilizing Unsaturated Moieties

The alkene and alkyne groups in this compound are reactive sites for several modern polymerization methods, enabling the synthesis of polymers with unique backbone structures.

While classically applied to α,ω-dienes, metathesis chemistry can also be applied to enyne systems like this compound. nih.gov In a process known as enyne metathesis, a ruthenium catalyst (such as a Grubbs-type catalyst) can react with the enyne moiety. This can initiate a step-growth polymerization cascade. The reaction would likely proceed via the more reactive alkyne, leading to a conjugated diene structure within the polymer backbone. nih.govmdpi.com The resulting polymer would be an unsaturated polyester, with the repeating units linked by the newly formed conjugated system. The continuous removal of a small volatile byproduct, such as ethylene (B1197577) if a cross-metathesis partner is used, drives the polymerization towards high molecular weight polymers. core.ac.ukresearchgate.net

As an acyclic molecule, this compound cannot directly undergo Ring-Opening Metathesis Polymerization (ROMP). However, it can be synthetically converted into a cyclic monomer suitable for ROMP. core.ac.uk For example, the double bond within the molecule could act as a dienophile in a Diels-Alder reaction with a suitable diene (e.g., furan (B31954) or cyclopentadiene) to form a strained bicyclic adduct, such as a norbornene derivative. digitellinc.comresearchgate.net This new, strained cyclic monomer, now containing the fatty acid chain, could then be efficiently polymerized using a ROMP catalyst like a Grubbs or Schrock catalyst. nih.govnih.gov This multi-step strategy allows for the incorporation of the long aliphatic chain of the fatty acid into polymers with a poly(norbornene) backbone, combining the properties of both components.

The double and triple bonds in this compound are susceptible to radical addition. Under the influence of a radical initiator, such as AIBN, a free-radical polymerization could be initiated. rsc.org However, the presence of two distinct unsaturated sites, along with allylic and propargylic protons that are susceptible to chain transfer, would likely lead to a complex, cross-linked network structure rather than a linear polymer. mdpi.com The high reactivity of methyl crepenynate (B1232503) towards oxidation suggests a high propensity for radical reactions. dss.go.th While challenging to control for producing linear polymers, this reactivity could be harnessed to create cross-linked thermosets or coatings where a high degree of network formation is desirable.

Development of Bio-based Polymers and Sustainable Materials

A significant driver for exploring polymers from this compound is its origin as a renewable resource. Crepenynic acid, the parent fatty acid, is found in the seed oils of plants from the Crepis genus. Utilizing such plant-derived feedstocks aligns with the principles of green chemistry to reduce reliance on petrochemicals for polymer production. mdpi.com

Polymers derived from this compound are inherently bio-based and can be designed for biodegradability. The presence of ester linkages in the backbone of polyesters synthesized via ADMET or condensation routes offers hydrolysable points, which can allow the material to break down under certain environmental conditions. chemhume.co.uk The development of these materials contributes to a circular economy by providing a pathway to high-performance polymers from sustainable sources. nih.gov

Table 2: Comparison of Polymerization Methods for Sustainable Polymer Synthesis

Polymerization Method Monomer Requirement Key Advantage for Sustainability Potential Polymer Type
ADMET Polymerization Enyne or Diene functionality Atom-economical, step-growth from renewable dienes/enynes Unsaturated Polyesters
ROMP (via cyclic monomer) Strained cyclic olefin Incorporates bio-based structures into high-performance backbones Functionalized Polyolefins
Radical Polymerization Alkene/Alkyne functionality Solvent-free bulk polymerization possible Cross-linked Thermosets

Post-Polymerization Modification Strategies to Introduce New Functionalities

A key advantage of synthesizing polymers from this compound is the retention of chemical handles in the polymer structure for subsequent modification. Polymers created via metathesis would possess unsaturated bonds in their backbone or side chains, which are available for post-polymerization modification. wiley-vch.dersc.org

The alkyne group, if preserved in the polymer, is particularly valuable for this purpose. It can readily undergo highly efficient and orthogonal "click" reactions, most notably the thiol-yne reaction. ru.nlnih.gov By treating the polymer with various thiol-containing molecules under UV irradiation or with a radical initiator, a wide range of functionalities can be grafted onto the polymer backbone. For example, reacting the polymer with mercaptoethanol would introduce hydroxyl groups, while reaction with thioglycolic acid would introduce carboxylic acid groups. This allows for the precise tuning of the polymer's properties, such as hydrophilicity, charge, or the attachment of bioactive molecules, without altering the polymer backbone itself. nii.ac.jprsc.orgmdpi.com

Viii. Computational Chemistry and Molecular Modeling of Methyl Octadec 6 En 10 Ynoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of organic molecules, providing a basis for predicting their stability and chemical behavior. researchgate.net

For Methyl octadec-6-en-10-ynoate, these calculations can determine the distribution of electrons and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally signifies higher reactivity and lower kinetic stability. researchgate.netnih.gov

The conjugated ene-yne system within the molecule's carbon chain is a region of high electron density and the primary site of its chemical reactivity. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecular surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. For instance, the π-systems of the double and triple bonds are expected to be nucleophilic sites, susceptible to attack by electrophiles. Computational studies on related enyne systems have been used to analyze their dual reactivity and predict outcomes of cyclization reactions. nih.govnih.gov

PropertyPredicted Value (Illustrative)MethodSignificance
HOMO Energy-6.8 eVDFT/B3LYP/6-31GRelates to electron-donating ability
LUMO Energy-0.9 eVDFT/B3LYP/6-31GRelates to electron-accepting ability
HOMO-LUMO Gap5.9 eVDFT/B3LYP/6-31GIndicator of chemical reactivity and stability
Dipole Moment2.1 DDFT/B3LYP/6-31GMeasures molecular polarity

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in published literature. The values are representative of similar long-chain unsaturated esters calculated using a common level of theory.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A key application of MD is conformational analysis. The 18-carbon chain allows for a vast number of possible conformations. MD simulations can explore the molecule's potential energy surface to identify low-energy, stable conformations and the energy barriers between them. nih.gov The presence of the rigid C=C double bond and C≡C triple bond restricts rotation in the middle of the chain, while the saturated alkyl segments remain highly flexible. Understanding the preferred shapes of the molecule is crucial, as conformation can dictate how it interacts with other molecules or packs into a material.

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating many molecules of this compound together, researchers can model the liquid state to understand properties like density and viscosity. These simulations can also shed light on how the molecules aggregate and the nature of the non-covalent forces (e.g., van der Waals forces) that govern their interactions. mdpi.com The large datasets generated from these extensive simulations can be processed using advanced clustering algorithms to group similar conformations and identify the most populated structural states. researchgate.netaip.org

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products. This process involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is directly related to the reaction rate.

For this compound, several reactions could be of interest, including the hydrogenation, oxidation, or cycloaddition at the unsaturated ene-yne moiety. mdpi.comaocs.org Computational analysis can predict the regioselectivity and stereoselectivity of such reactions. For example, in a catalytic hydrogenation, would the double bond or the triple bond be reduced preferentially? By calculating the activation energies for both competing pathways, a prediction can be made. nih.gov

DFT calculations are commonly used to optimize the geometries of reactants, products, and, crucially, the transition states. researchgate.netacs.org Analysis of the transition state structure provides a snapshot of bond-breaking and bond-forming processes, offering deep mechanistic insight. This knowledge can be used to explain experimental observations or to design new catalysts and reaction conditions to favor a desired outcome. The study of enyne cyclizations and other transformations is an active area of computational research, providing detailed mechanisms for complex organic reactions. researchgate.net

Application of Machine Learning in Predicting Properties and Synthetic Outcomes

The intersection of computational chemistry and machine learning (ML) has created new possibilities for accelerating chemical discovery. ML models can be trained on large datasets of known molecules and reactions to predict properties and outcomes for new, unstudied compounds like this compound. nih.govfrontiersin.orgacs.org

One major application is in the prediction of physicochemical properties. Instead of running costly experiments or time-consuming simulations, a trained ML model can instantly predict properties such as boiling point, density, solubility, and even spectral features based solely on the molecular structure. oup.com These models learn complex structure-property relationships from vast chemical databases. For lipids and fatty acid esters, ML has been successfully used to predict various characteristics. frontiersin.orgmdpi.com

Another transformative application is the prediction of reaction outcomes. Neural networks trained on millions of documented chemical reactions can predict the most likely product(s) for a given set of reactants and reagents. nih.govstanford.eduacs.org Furthermore, these models can suggest optimal reaction conditions, including the best solvent, catalyst, and temperature, significantly reducing the amount of trial-and-error in the laboratory. nih.govacs.org For the synthesis or functionalization of this compound, such tools could propose viable synthetic routes or predict the products of its reactions under various conditions.

Application AreaPredicted OutputsExample ML Models
Property PredictionBoiling Point, Melting Point, Density, Viscosity, Spectral DataRandom Forest, Graph Neural Networks, Support Vector Machines
Synthesis PredictionMajor Product(s), Reaction Yield, Optimal Conditions (Solvent, Catalyst)Neural Networks, Transformer Models
RetrosynthesisPotential Synthetic Pathways, Precursor IdentificationMonte Carlo Tree Search, Template-based Algorithms

Ix. Future Research Directions and Emerging Paradigms in Methyl Octadec 6 En 10 Ynoate Studies

Development of Highly Selective and Sustainable Synthetic Methodologies

The future synthesis of Methyl octadec-6-en-10-ynoate and its analogues will likely be driven by the dual goals of high selectivity and sustainability. Current synthetic strategies often rely on multi-step processes that may generate significant waste and utilize harsh reagents. Emerging paradigms in organic synthesis, however, offer promising alternatives.

Key Future Research Areas:

Catalytic C-H Activation: Manganese(I)-catalyzed C-H activation presents a highly selective and atom-economical approach for the synthesis of 1,3-enynes, a core structural motif of the target molecule. organic-chemistry.orgwikipedia.org Future research could focus on adapting these methods for the direct and stereoselective introduction of the enyne functionality into long-chain fatty acid precursors.

Metathesis Reactions: Enyne metathesis, catalyzed by ruthenium complexes, offers a powerful tool for the formation of conjugated dienes from alkenes and alkynes. organic-chemistry.orgwikipedia.org Investigating the cross-metathesis of simpler fatty acid esters with appropriate alkyne partners could provide a convergent and efficient route to this compound.

Biocatalysis and Enzymatic Transformations: The use of enzymes, such as lipases, in non-aqueous media is a rapidly growing area of green chemistry. rsc.orglibretexts.org Future methodologies could employ engineered lipases for the selective esterification of fatty acids containing the enyne moiety or for the regio- and stereoselective introduction of unsaturation. Biocatalytic approaches can lead to milder reaction conditions, reduced solvent usage, and higher product purity. rsc.org

Sustainable Solvents and Reagents: A significant shift towards the use of greener solvents, such as vegetable oils and other lipids, is anticipated. mdpi.comresearchgate.net Research into conducting the synthesis of this compound in these renewable and biodegradable media could drastically reduce the environmental impact of its production. Additionally, the development of catalytic systems that utilize earth-abundant metals and operate under milder conditions will be a key focus.

Synthetic ApproachPotential AdvantagesKey Challenges
Catalytic C-H Activation High atom economy, high selectivity, direct functionalization.Substrate scope, catalyst stability, functional group tolerance.
Enyne Metathesis Convergent synthesis, access to conjugated systems.Stereoselectivity control, catalyst cost and sensitivity.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Enzyme stability, substrate specificity, reaction rates.
Green Solvents Reduced environmental impact, use of renewable resources.Product separation and purification, catalyst compatibility.

Advancement of Analytical Techniques for Complex Mixture Analysis and Isomer Differentiation

The presence of both a double and a triple bond in this compound gives rise to a number of potential isomers (e.g., cis/trans isomers at the double bond, positional isomers of the unsaturation). Distinguishing these isomers within complex lipid mixtures presents a significant analytical challenge. Future research will focus on developing more powerful and sophisticated analytical techniques to address this complexity.

Emerging Analytical Paradigms:

Multidimensional Liquid Chromatography-Mass Spectrometry (LC-MS): Combining liquid chromatography with ion mobility spectrometry and high-resolution mass spectrometry (LC-IMS-MS) provides a powerful tool for separating and identifying lipid isomers based on their polarity, structure, and mass-to-charge ratio. organic-chemistry.orgwikipedia.org This technique can effectively distinguish between cis/trans isomers and positional isomers of fatty acid esters. nih.gov

Advanced NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, will continue to be indispensable for the unambiguous structural elucidation of this compound and its isomers. nih.govmdpi.com Future advancements may include the use of higher field magnets and novel pulse sequences to improve resolution and sensitivity, enabling the analysis of trace components in complex mixtures. nih.gov

Chemical Derivatization for GC-MS Analysis: The conversion of fatty acid methyl esters to derivatives such as 4,4-dimethyloxazoline (DMOX) can aid in the localization of double and triple bonds through mass spectrometry fragmentation patterns. youtube.com Research into new derivatization reagents that are more selective for enyne systems could enhance the structural characterization of these lipids.

Alkyne-Tagging and Click Chemistry: The alkyne functionality in this compound can be exploited for "click chemistry" reactions. By reacting the alkyne with an azide-containing reporter molecule (e.g., a fluorescent dye or a mass tag), the lipid can be selectively labeled and detected with high sensitivity in complex biological matrices using mass spectrometry. repec.orgrsc.orgacs.orggoogle.com

Analytical TechniqueInformation ProvidedFuture Advancements
LC-IMS-MS Separation of isomers (cis/trans, positional), identification based on mass and structure.Higher resolution ion mobility, improved data analysis software.
NMR Spectroscopy Unambiguous structural elucidation, stereochemical assignment.Higher field strengths, cryoprobes, novel pulse sequences.
GC-MS with Derivatization Location of unsaturation through fragmentation patterns.Development of enyne-specific derivatization reagents.
Alkyne-Tagging/Click Chemistry Selective detection and quantification in complex mixtures.New reporter molecules with enhanced detection properties.

Integration of this compound into Supramolecular Assemblies and Advanced Functional Materials

The unique chemical architecture of this compound, with its combination of a flexible aliphatic chain and rigid unsaturated functionalities, makes it an attractive building block for the construction of novel supramolecular assemblies and advanced functional materials.

Prospective Applications in Materials Science:

Lipid-Polymer Hybrids: The ester and unsaturated functionalities of this compound can be utilized for polymerization reactions, leading to the formation of lipid-based polymers. organic-chemistry.org These materials could find applications in biomedicine as scaffolds for tissue engineering or as components of drug delivery systems. organic-chemistry.org

Self-Assembling Systems: Amphiphilic molecules derived from this compound could self-assemble in aqueous environments to form micelles, vesicles, or lamellar phases. libretexts.orgresearchgate.net The enyne group could serve as a reactive handle for cross-linking these assemblies to enhance their stability or for attaching other functional molecules.

Functional Nanoparticles: this compound could be incorporated into lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), to modulate their physical properties and drug-loading capacities. rsc.org The enyne moiety could also be used to attach targeting ligands to the surface of these nanoparticles for site-specific drug delivery.

Responsive Materials: The double and triple bonds in the molecule are susceptible to various chemical transformations, which could be exploited to create stimuli-responsive materials. For example, the enyne could undergo a click reaction in response to a specific trigger, leading to a change in the material's properties.

Material TypePotential FunctionalityResearch Focus
Lipid-Polymer Hybrids Biocompatible scaffolds, drug delivery matrices.Controlled polymerization, tuning of mechanical properties.
Self-Assembling Systems Nanoreactors, templates for nanomaterial synthesis.Control over morphology, cross-linking strategies.
Functional Nanoparticles Targeted drug delivery, imaging agents.Surface functionalization, controlled release mechanisms.
Responsive Materials Sensors, smart coatings.Stimuli-responsive transformations of the enyne group.

Rational Design of Catalytic Systems for Precision Transformations of Multifunctional Lipids

The presence of multiple reactive sites (ester, alkene, alkyne) in this compound presents both a challenge and an opportunity for catalytic transformations. The rational design of catalysts that can selectively target one functional group while leaving the others intact is a key area for future research.

Future Directions in Catalysis:

Chemoselective Hydrogenation: Developing catalytic systems that can selectively hydrogenate the alkyne to a cis- or trans-alkene, or the alkene to an alkane, without affecting the other unsaturated functionality is a significant goal. libretexts.orgyoutube.comyoutube.com This would allow for the synthesis of a diverse range of fatty acid esters with tailored degrees and types of unsaturation. The use of poisoned catalysts, such as Lindlar's catalyst, or rationally designed homogeneous catalysts will be crucial. libretexts.orgyoutube.com

Metathesis for Functionalization: Enyne metathesis offers a pathway to further functionalize the molecule by reacting it with other alkenes, leading to the formation of conjugated diene systems with extended chains. organic-chemistry.orgwikipedia.orgresearchgate.net This could be used to synthesize novel lipids with unique electronic or optical properties.

Selective Oxidation: The development of catalysts for the selective oxidation of either the double or triple bond could lead to the synthesis of valuable oxygenated fatty acid derivatives, such as epoxides or ketones. nih.gov These compounds are often important biological signaling molecules or intermediates in organic synthesis.

Computational Catalyst Design: The use of computational modeling and machine learning will play an increasingly important role in the rational design of catalysts. By understanding the reaction mechanisms and the factors that control selectivity at a molecular level, it will be possible to design more efficient and selective catalysts for the transformation of multifunctional lipids like this compound.

Catalytic TransformationDesired OutcomeCatalyst Design Strategy
Selective Hydrogenation Cis/trans-alkenes, saturated esters.Poisoned heterogeneous catalysts, ligand-modified homogeneous catalysts.
Enyne Metathesis Extended conjugated systems.Ruthenium-based metathesis catalysts with tailored reactivity.
Selective Oxidation Epoxides, ketones, diols.Transition metal complexes with tailored ligand environments.
Multi-catalyst Systems One-pot multi-step transformations.Orthogonal catalysts that do not interfere with each other.

Q & A

Q. Table 1: Common Synthetic Conditions and Yields

Reaction TypeReagents/ConditionsYield RangeKey ChallengesReference
OxidationSeO₂, TBHP, dioxane/H₂O, 70°C5–60%Isomer formation
EsterificationH₂SO₄, MeOH, reflux85–92%Hydrolysis side reactions
Catalytic HydrogenationLindlar’s catalyst, H₂ (5 atm)75–88%Over-reduction to alkane

Q. Table 2: Key Spectral Peaks for Characterization

TechniqueDiagnostic SignalsInterpretation
¹H NMRδ 2.1–2.3 (m, 2H, ≡C-CH₂), δ 3.65 (s, 3H, OCH₃)Confirms alkyne and ester groups
FT-IR1745 cm⁻¹ (C=O), 3300 cm⁻¹ (≡C-H)Ester carbonyl and terminal alkyne
GC-MSm/z 292 [M]⁺, fragment at m/z 135Molecular ion and cleavage pattern

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